5-Ethyl Substitution Increases Lipophilicity (LogP) by ~0.6 Units Over Parent 3-Hydroxy-2-methylpyridine
5-Ethyl-3-hydroxy-2-methylpyridine exhibits a calculated LogP of 1.658, compared to a LogP range of 1.025–1.10 for the unsubstituted parent 3-hydroxy-2-methylpyridine [1][2]. The addition of the 5-ethyl group increases the partition coefficient by approximately 0.55–0.63 log units, reflecting a 3.5- to 4.3-fold increase in lipophilicity. This difference is relevant for membrane permeation and compound handling in hydrophobic environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.658 (calculated) |
| Comparator Or Baseline | 3-Hydroxy-2-methylpyridine: LogP = 1.025–1.10 |
| Quantified Difference | ΔLogP ≈ +0.55 to +0.63 |
| Conditions | Predicted/calculated values from Chem960 and ChemExper databases |
Why This Matters
Higher lipophilicity can improve membrane permeability and alter compound partitioning in biphasic systems, affecting extraction efficiency and biological availability in cell-based assays.
- [1] Chem960. 3-Pyridinol, 5-ethyl-2-methyl- (CAS 857436-16-9). Available at: http://m.chem960.com/cas/857436-16-9 (accessed 2026-04-22). View Source
- [2] ChemExper. 3-Hydroxy-2-methylpyridine. Available at: https://slavesearch.chemexper.com/ (accessed 2026-04-22). View Source
